([1,1'-Biphenyl]-2-yl)(phenyl)methanone
CAS No.: 1985-32-6
Cat. No.: VC18959708
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone - 1985-32-6](/images/structure/VC18959708.png)
Specification
CAS No. | 1985-32-6 |
---|---|
Molecular Formula | C19H14O |
Molecular Weight | 258.3 g/mol |
IUPAC Name | phenyl-(2-phenylphenyl)methanone |
Standard InChI | InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
Standard InChI Key | ZBVQEUUTPTVMHY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a benzophenone framework substituted with a biphenyl group at the 2-position. This arrangement introduces steric hindrance and electronic effects that influence its reactivity. X-ray crystallographic studies of analogous structures, such as bis(2-(benzo[b]thiophen-2-yl)phenyl)methanone, reveal planar aromatic systems with dihedral angles between phenyl rings ranging from 30° to 45°, which optimize π-π stacking interactions . Spectroscopic characterization includes:
Nuclear Magnetic Resonance (NMR):
-
NMR (CDCl): Resonances at δ 7.70–7.21 ppm correspond to aromatic protons, with coupling patterns indicating ortho- and meta-substitution .
-
NMR: A carbonyl carbon signal appears at δ 197.5 ppm, consistent with ketonic groups in biphenyl systems .
Infrared (IR) Spectroscopy:
A strong absorption band near 1667 cm^{-1 confirms the presence of the carbonyl group .
Synthetic Methodologies
Transition Metal-Catalyzed Cross-Coupling
Modern protocols employ palladium-catalyzed Stille or Suzuki-Miyaura couplings for higher precision. For example:
Reagent | Quantity | Conditions | Yield |
---|---|---|---|
2-Bromobenzophenone | 1.0 equiv | Pd(PPh), toluene, reflux | 80% |
Phenylboronic acid | 2.2 equiv | KCO, HO |
This method achieves superior regiocontrol, minimizing oligomerization side reactions.
Large-Scale Production:
Continuous flow reactors enhance efficiency, with yields exceeding 85% under optimized conditions (150°C, 20 bar) .
Chemical Reactivity and Functionalization
The compound undergoes characteristic ketone reactions:
Reduction:
Lithium aluminum hydride (LiAlH) reduces the carbonyl to a secondary alcohol (), though steric hindrance slows kinetics (TOF = 12 h^{-1) .
Electrophilic Aromatic Substitution:
Nitration with HNO/HSO preferentially targets the less hindered para position of the biphenyl ring, yielding mono-nitro derivatives in 65% yield .
Applications in Pharmaceutical Chemistry
As a key impurity in bifonazole synthesis (Bifonazole Impurity 9 ), this compound is critical for quality control in antifungal drug manufacturing. Recent studies highlight its role as a precursor to spirocyclic derivatives with potential bioactivity:
\text{C}_{19}\text{H}_{14}\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{Spiro}[5.5]undeca-1,4-dien-3-one} \quad (\text{Yield: 72\%})Industrial and Materials Science Applications
The biphenyl moiety enables applications in:
Liquid Crystals:
Derivatives exhibit nematic phases between 120–150°C, with dielectric anisotropy () values of +6.2, suitable for display technologies .
Polymer Stabilizers:
Incorporation into polycarbonate matrices reduces UV-induced degradation by 40% compared to benzophenone analogues .
Challenges and Future Directions
Current limitations include:
-
Low aqueous solubility (), complicating biological testing .
-
Limited data on chronic toxicity and environmental persistence.
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume